molecular formula C15H24O B588399 4-(2,4-Dimethylheptan-3-yl)phenol CAS No. 1158978-65-4

4-(2,4-Dimethylheptan-3-yl)phenol

Cat. No.: B588399
CAS No.: 1158978-65-4
M. Wt: 220.356
InChI Key: KQABNOBNXAJBFQ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylheptan-3-yl)phenol is an organic compound with the molecular formula C15H24O. It is a type of alkylphenol, which is a class of compounds known for their diverse industrial applications. This compound is characterized by a phenolic group attached to a branched alkyl chain, making it a versatile chemical in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylheptan-3-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,4-dimethylheptan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylheptan-3-yl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alkylphenols with reduced functional groups.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-(2,4-Dimethylheptan-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its antimicrobial and antioxidant properties.

    Industry: Utilized in the production of surfactants, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylheptan-3-yl)phenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the alkyl chain can interact with lipid membranes, altering their properties. These interactions can lead to various biological effects, including antimicrobial activity and disruption of endocrine functions.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol: Similar structure with a nonyl group instead of the 2,4-dimethylheptan-3-yl group.

    Octylphenol: Contains an octyl group attached to the phenol.

    4-tert-Butylphenol: Features a tert-butyl group on the phenol.

Uniqueness

4-(2,4-Dimethylheptan-3-yl)phenol is unique due to its specific branched alkyl chain, which imparts distinct physical and chemical properties compared to other alkylphenols. This uniqueness makes it suitable for specialized applications where specific interactions with biological or chemical systems are required.

Properties

IUPAC Name

4-(2,4-dimethylheptan-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQABNOBNXAJBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C1=CC=C(C=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726855
Record name 4-(2,4-Dimethylheptan-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158978-65-4
Record name 4-(2,4-Dimethylheptan-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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